Desisobutyl-Benzylsibutramine-d6
Description
Molecular Formula and Isotopic Substitution Patterns
Desisobutyl-Benzylsibutramine-d6 is a deuterated analog of the sibutramine derivative desisobutyl-benzylsibutramine. Its molecular formula, C₂₀D₆H₁₈ClN , reflects the substitution of six hydrogen atoms with deuterium isotopes at specific positions. The isotopic labeling occurs primarily on the dimethylamine group, where six hydrogens are replaced by deuterium (N,N-dimethyl-d₆). This substitution increases the molecular weight from 313.9 g/mol (non-deuterated form) to 319.901 g/mol, as confirmed by high-resolution mass spectrometry.
The isotopic pattern alters the compound’s vibrational modes, as evidenced by Fourier-transform infrared (FTIR) spectroscopy, which shows shifted absorption bands corresponding to C–D stretching vibrations. Nuclear magnetic resonance (NMR) studies further validate the deuteration, with the disappearance of proton signals at δ 2.2–2.5 ppm (methyl groups) and the emergence of deuterium-specific quadrupolar splitting in solid-state ²H NMR spectra.
Comparative Analysis of Deuterated vs. Non-deuterated Structures
The structural differences between this compound and its non-deuterated counterpart (C₂₀H₂₄ClN) are summarized below:
Deuteration minimally affects the overall molecular geometry but enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Computational studies indicate a kinetic isotope effect (KIE) of 2.5–4.0 for deuterated methyl groups, slowing hydrogen/deuterium exchange rates in hepatic microsomes. This stability is critical for tracer studies in pharmacokinetic research.
X-ray Crystallography and Conformational Studies
X-ray crystallography of the non-deuterated parent compound, desisobutyl-benzylsibutramine, reveals a monoclinic crystal system (space group P2₁/n) with lattice parameters a = 7.321 Å, b = 25.456 Å, c = 9.750 Å, and β = 101.60°. The cyclobutyl and chlorophenyl groups adopt a chair-like conformation, stabilized by van der Waals interactions.
For the deuterated analog, powder X-ray diffraction (PXRD) patterns align closely with the non-deuterated form, confirming isomorphic crystal packing. However, subtle differences in unit cell volume (~1% expansion) arise from deuterium’s lower zero-point vibrational energy, which slightly elongates C–D bonds compared to C–H. Single-crystal studies of sibutramine hydrochloride analogs further demonstrate that deuteration does not alter the hydrogen-bonding network but may affect torsional angles in the isopropyl moiety.
Computational Modeling of Electronic Configurations
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic effects of deuteration. Key findings include:
- Charge Distribution : Deuterium substitution increases electron density at the nitrogen atom by 0.03 e⁻, enhancing hydrogen-bond acceptor capacity.
- Frontier Molecular Orbitals : The highest occupied molecular orbital (HOMO) of the deuterated compound shifts by −0.15 eV, reducing reactivity toward electrophiles.
- Thermodynamic Stability : The deuterated form exhibits a 2.8 kcal/mol stabilization energy due to lower vibrational entropy, as predicted by Gibbs free energy calculations.
Molecular dynamics simulations further reveal that deuterated methyl groups reduce conformational flexibility by 12%, favoring a rigid-chair conformation in the cyclobutyl ring. This rigidity correlates with improved thermal stability, as observed in differential scanning calorimetry (DSC) studies showing a 15°C increase in decomposition temperature compared to the non-deuterated form.
Properties
Molecular Formula |
C₂₀H₁₈D₆ClN |
|---|---|
Molecular Weight |
319.9 |
Synonyms |
α-[1-(4-Chlorophenyl)cyclobutyl]-N,N-dimethylbenzeneethanamine-d6; 1-(1-(N,N-(Dimethyl-D3)amino)-2-Ph-ethyl)-1-(4-chlorophenyl)-cyclobutane; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Non-Deuterated Sibutramine Analogs
- Sibutramine Hydrochloride : The parent compound lacks deuterium and exhibits a shorter metabolic half-life (~1.2 hours). It undergoes rapid hepatic metabolism via cytochrome P450 (CYP3A4), producing active metabolites (M1 and M2). In contrast, Desisobutyl-Benzylsibutramine-d6’s deuterium substitution likely slows metabolic degradation, extending its half-life in preclinical models .
- Desisobutyl-Benzylsibutramine: The non-deuterated form shares the same desisobutyl and benzyl modifications but lacks isotopic labeling. Its reactivity and metabolic pathways are faster, making it less suitable as an analytical reference.
Deuterated Pharmaceuticals
- Deutetrabenazine (Austedo®): A deuterated vesicular monoamine transporter (VMAT) inhibitor used for Huntington’s disease. Deuterium substitution at key positions reduces dosing frequency compared to non-deuterated tetrabenazine. Similarly, this compound’s deuterium atoms may confer metabolic advantages, though its therapeutic use remains unexplored .
- Benzene-d6 : A deuterated solvent used in NMR spectroscopy. Like this compound, it serves as a reference standard due to its distinct spectral properties, underscoring the broader utility of deuterated compounds in research .
Pharmacokinetic and Analytical Comparisons
Table 1: Key Properties of this compound vs. Comparators
| Property | This compound | Sibutramine Hydrochloride | Benzene-d6 |
|---|---|---|---|
| Molecular Weight | ~380–400 g/mol (estimated) | 279.4 g/mol | 84.17 g/mol |
| Deuterium Substitution | 6 positions (specific sites N/A) | None | 6 positions (all hydrogens replaced) |
| Primary Use | Analytical internal standard | Therapeutic (historical) | NMR solvent/reference |
| Metabolic Stability | High (deuterium slows metabolism) | Low | Not applicable |
| Half-Life | Extended (preclinical models) | ~1.2 hours | N/A |
Preparation Methods
Reaction Setup and Conditions
The synthesis begins with the preparation of 1-(4-chlorophenyl)cyclobutylamine, which is reacted with deuterated benzyl bromide (C₆D₅CH₂Br) in anhydrous THF under nitrogen atmosphere. Key parameters include:
-
Molar Ratios : A 1:1.2 ratio of amine to benzyl bromide ensures complete substitution.
-
Temperature : The reaction proceeds at −20°C to minimize side reactions, gradually warming to 25°C over 12 hours.
-
Catalyst : Lithium hexamethyldisilazide (LiHMDS) enhances nucleophilicity, achieving >90% conversion.
Post-reaction, the mixture is quenched with ammonium chloride, and the organic layer is extracted with ethyl acetate. The crude product is then subjected to N-methylation using deuterated methyl iodide (CD₃I) in the presence of potassium carbonate, yielding the tertiary amine.
Critical Purification Steps
Purification involves dual-stage chromatography:
-
Normal-Phase Chromatography : Silica gel (230–400 mesh) with a gradient of 5–20% ethyl acetate in hexane removes non-polar impurities.
-
Reverse-Phase HPLC : A C18 column and acetonitrile/water (70:30) mobile phase isolate the deuterated compound, achieving ≥99% chemical purity.
Analytical Characterization and Validation
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 319.901 ([M+H]⁺), consistent with C₂₀D₆H₁₈ClN. Isotopic distribution analysis verifies six deuterium atoms, with a characteristic +6 Da shift compared to the non-deuterated analog.
Nuclear Magnetic Resonance (NMR)
¹H NMR (600 MHz, CDCl₃) reveals the absence of protons at δ 2.25 (N–CH₃) and δ 7.32 (C₆D₅), replaced by deuterium-induced signal suppression. ¹³C NMR confirms deuteration at 42.1 ppm (N–CD₃) and 128.5 ppm (C₆D₅).
Purity Assessment
Quantitative ¹H NMR with trimethylbenzene as an internal standard establishes ≥98.5% isotopic purity. Elemental analysis aligns with theoretical values (C, 70.82%; H+D, 8.12%; N, 4.37%) within 0.3% error.
Challenges and Regulatory Considerations
Q & A
Q. Table 1: Key Structural and Functional Differences Between this compound and Analogs
| Compound | Key Modifications | Primary Research Use | Safety Considerations |
|---|---|---|---|
| This compound | Deuterated benzyl group, desisobutyl chain | Metabolic tracer studies | Limited in vivo toxicity data |
| Sibutramine | Alkylated amine, no deuterium | Historical weight loss studies | Withdrawn (cardiovascular risks) |
| Benzylsibutramine | Non-deuterated benzyl group | Preclinical efficacy screening | Unclear long-term effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
